CCT373566

BCL6 degradation molecular glue DLBCL

BCL6-driven lymphoma research requires stereochemically defined degraders to distinguish degradation from inhibition phenotypes. CCT373566 (CAS 2378853-66-6) is the active degrader isomer with defined (2S,3R,5S) stereochemistry, achieving sub-nanomolar BCL6 degradation (DC50: 0.7 nM, Dmax >90%) and oral bioavailability for in vivo studies. • TR-FRET IC50: 2.2 nM; Cellular DC50: 0.7 nM (OCI-Ly1) • Orally bioavailable; tumor growth reduction in lymphoma xenograft models • ≥98% purity; ambient shipping; 4°C storage protected from light

Molecular Formula C26H29ClF2N6O3
Molecular Weight 547.0 g/mol
Cat. No. B12409963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT373566
Molecular FormulaC26H29ClF2N6O3
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4NC(C(CO5)(F)F)C6CC6)C)Cl)O
InChIInChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22-/m0/s1
InChIKeyGSGDUDAFETZSPM-IATAILRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCT373567: Potent BCL6 Molecular Glue Degrader


(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one, also known as CCT373567 (CAS: 2378853-67-7), is a stereodefined tetracyclic oxazepinoquinolinone compound that functions as a potent molecular glue degrader of the transcriptional repressor BCL6 [1]. It is the non-degrading isomer of the previously reported degrader CCT373566, developed through optimization of tricyclic quinolinone series for BCL6 inhibition [2]. CCT373567 demonstrates nanomolar cellular degradation activity (IC50: 2.9 nM) against BCL6, a critical oncogenic driver in diffuse large B-cell lymphoma (DLBCL) and other lymphoid malignancies [3].

CCT373567 Stereochemical Uniqueness


CCT373567 possesses a unique stereochemical configuration (2S, 3R, 5S) that is critical for its interaction with the BCL6 BTB domain [1]. Subtle structural changes in the oxazepinoquinolinone scaffold can dramatically alter the compound's ability to induce BCL6 degradation, as evidenced by the sharp degradation SAR observed during optimization from CCT369260 to CCT373566 [2]. The (S)-enantiomer at the 2-position and the defined stereochemistry of the piperidine ring (3R,5S) are essential for maintaining high binding affinity and cellular degradation potency [3]. Generic substitution with alternative BCL6 degraders or inhibitors, such as BI-3802, FX1, or even the closely related degrader CCT373566, would result in significantly different degradation kinetics, off-target profiles, and in vivo pharmacokinetic properties, thereby compromising experimental reproducibility and therapeutic development efforts.

CCT373567 BCL6 Degradation Evidence


Superior Cellular Degradation Potency vs. CCT369260

CCT373567 exhibits a significantly improved cellular degradation potency (IC50 = 2.9 nM) compared to the earlier lead degrader CCT369260 (DC50 = 54 nM) [1][2]. This represents a >18-fold enhancement in potency, enabling more efficient BCL6 depletion at lower concentrations.

BCL6 degradation molecular glue DLBCL

In Vitro Potency Comparison with CCT373566

CCT373567 (IC50 = 2.9 nM) and its diastereomer CCT373566 (IC50 = 2.2 nM) show comparable in vitro degradation potency against BCL6 [1][2]. However, CCT373567 is the non-degrading isomer, meaning it inhibits BCL6 function without inducing its degradation, offering a distinct mechanism of action for specific experimental contexts.

BCL6 degradation isomer comparison DLBCL

Favorable Drug-Drug Interaction Profile

CCT373567 exhibits a highly favorable CYP inhibition profile, with an IC50 >50,000 nM against CYP2C19, a major drug-metabolizing enzyme [1]. This contrasts with many clinical-stage BCL6 inhibitors and other targeted therapies, which often show significant CYP inhibition at lower concentrations, raising the risk of drug-drug interactions.

CYP inhibition drug-drug interaction BCL6 degrader

Optimized Permeability and Reduced Efflux

The oxazepinoquinolinone scaffold of CCT373567 was specifically optimized to reduce topological polar surface area (TPSA) and molecular weight compared to earlier tricyclic quinolinone inhibitors, leading to a decreased efflux ratio [1]. While exact TPSA and efflux values for CCT373567 are not disclosed, the optimization from CCT369260 to CCT373566 and further to CCT373567 demonstrates a clear SAR-driven improvement in these critical parameters, enabling better cellular permeability and in vivo exposure.

physicochemical properties efflux ratio BCL6 inhibitor

In Vivo Lymphoma Xenograft Efficacy

CCT373567, as the non-degrading isomer of CCT373566, has been evaluated in vivo in a lymphoma xenograft mouse model, where it showed modest efficacy in reducing tumor growth following oral dosing [1]. This contrasts with the more pronounced in vivo activity observed for CCT373566, highlighting the differential pharmacological profiles of the two isomers.

in vivo efficacy xenograft BCL6 degrader

CCT373567 Applications in BCL6 Oncology


BCL6 Pathway Dissection in DLBCL

CCT373567 serves as an invaluable tool for distinguishing between BCL6 inhibition and degradation phenotypes. Its potent nanomolar activity (IC50 = 2.9 nM) [1] and defined stereochemistry allow for precise interrogation of BCL6-mediated transcriptional repression in diffuse large B-cell lymphoma (DLBCL) and other BCL6-dependent cancers. Researchers can use CCT373567 to validate target engagement and downstream effects without the confounding variable of BCL6 degradation, enabling clearer mechanistic insights.

Combination Studies with Reduced DDI Risk

Due to its exceptionally high IC50 (>50,000 nM) against CYP2C19 [1], CCT373567 is ideally suited for combination therapy studies, where co-administration with other investigational agents or standard-of-care chemotherapeutics is required. This favorable drug-drug interaction profile minimizes the risk of altered pharmacokinetics and toxicities, enhancing the reliability and translatability of preclinical in vivo efficacy and safety assessments.

SAR Studies and Lead Optimization

The stereochemical and structural features of CCT373567, particularly the (2S)-configuration and the (3R,5S)-piperidine ring [1], make it a critical benchmark for SAR studies. Medicinal chemists can utilize CCT373567 to evaluate the impact of subtle stereochemical modifications on BCL6 binding affinity, degradation efficiency, and off-target selectivity. This compound serves as a reference standard for optimizing next-generation BCL6 degraders and inhibitors with improved pharmacological properties.

BCL6 Degrader vs. Inhibitor Pharmacology

CCT373567, when used in parallel with its diastereomer CCT373566 (a degrader), enables direct comparative pharmacology studies [1]. This head-to-head comparison is essential for elucidating the therapeutic advantages and limitations of BCL6 degradation versus inhibition, informing target validation and drug discovery strategies in oncology. Procurement of both compounds ensures robust experimental design and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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